n-Fmoc-n'-methyl-l-asparagine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Fmoc-N’-methyl-L-asparagine is a compound with the CAS Number: 149204-93-3 and a molecular weight of 368.39 . Its IUPAC name is N2-(((9H-fluoren-9-yl)methoxy)carbonyl)-N4-methyl-L-asparagine . It is stored in a sealed, dry environment at 2-8°C . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for N-Fmoc-N’-methyl-L-asparagine is1S/C20H20N2O5/c1-21-18(23)10-17(19(24)25)22-20(26)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,21,23)(H,22,26)(H,24,25)/t17-/m0/s1
. Physical And Chemical Properties Analysis
N-Fmoc-N’-methyl-L-asparagine has a molecular weight of 368.38 . It has a predicted density of 1.339±0.06 g/cm3 and a predicted boiling point of 641.4±55.0 °C . It is stored at temperatures between 2-8°C .Scientific Research Applications
Glycopeptide Synthesis : The Fmoc-protected heptasaccharide asparagine building block is crucial for glycopeptide synthesis in both solution and solid-phase formats. This is significant for the partial structure synthesis of many glycoproteins (Mezzato & Unverzagt, 2010).
Solid-Phase Peptide Synthesis (SPPS) : The development of an N‐acetyl‐glucosaminylated asparagine derivative with TFA‐sensitive protecting groups, applicable to Fmoc‐based SPPS, demonstrates the compound's versatility in peptide synthesis (Katayama, 2015).
Modification of Asparagine and Glutamine : Novel N omega-xanthenyl-protecting groups for asparagine and glutamine were used in Fmoc solid-phase syntheses of several challenging peptides, showcasing the compound's applicability in complex peptide modifications (Han et al., 1996).
Diverse Organic Molecules Synthesis : The use of N-alpha-Fmoc-N-beta-Alloc-D-2,3-diaminopropionic acid (derived from Fmoc-Asn) as a scaffold for sidechain attachment in the synthesis of organic molecules illustrates its application in creating diverse molecular structures (Valerio et al., 2009).
Glycopeptide Synthesis Building Blocks : The reaction of N-Fmoc-aspartic anhydride with glycosylamines provides an efficient route to N-glycosyl asparagine derivatives, which are fundamental building blocks in glycopeptide synthesis (Ibatullin & Selivanov, 2009).
Peptide Synthesis with Unprotected Oligosaccharides : The synthesis of N-linked glycopeptides from glycosyl asparagines containing unprotected oligosaccharides using an Fmoc method highlights its application in peptide synthesis with efficient product isolation (Wen & Guo, 2001).
Sialylglycopeptide Synthesis : Research demonstrates the efficient synthesis of sialylglycopeptides using Fmoc-Asn, overcoming issues like aspartimide formation, which is crucial in advanced glycopeptide synthesis (Yamamoto et al., 2006).
Asparagine Coupling in Peptide Synthesis : Studies on asparagine coupling in Fmoc solid-phase peptide synthesis provide insights into minimizing side reactions and optimizing synthesis conditions (Gausepohl et al., 2009).
Safety and Hazards
Mechanism of Action
Target of Action
N-Fmoc-N’-methyl-L-asparagine is a derivative of the amino acid asparagine . As such, it is likely to interact with proteins and enzymes that metabolize or bind to asparagine.
Mode of Action
The Fluorenylmethyloxycarbonyl (Fmoc) group in N-Fmoc-N’-methyl-L-asparagine is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
As a derivative of asparagine, N-Fmoc-N’-methyl-L-asparagine may be involved in the metabolism of asparagine. Asparagine is important in the metabolism of toxic ammonia in the body through the action of asparagine synthase which attaches ammonia to aspartic acid in an amidation reaction . Asparagine is also used as a structural component in many proteins .
Action Environment
Environmental factors such as pH and temperature could influence the action, efficacy, and stability of N-Fmoc-N’-methyl-L-asparagine. For instance, the Fmoc group is base-labile , meaning it can be removed in a basic environment. Additionally, the compound is recommended to be stored in a dry environment at 2-8°C , suggesting that it may be sensitive to moisture and temperature.
Biochemical Analysis
Biochemical Properties
n-Fmoc-n’-methyl-l-asparagine plays a role in biochemical reactions, particularly in the synthesis of peptides
Molecular Mechanism
The molecular mechanism of n-Fmoc-n’-methyl-l-asparagine is primarily related to its role in peptide synthesis . It is used as a building block in the synthesis of peptides, where it contributes the asparagine amino acid residue to the growing peptide chain
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(methylamino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-21-18(23)10-17(19(24)25)22-20(26)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,21,23)(H,22,26)(H,24,25)/t17-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQNMZCRYMMHTM-KRWDZBQOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.